3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol
Description
3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol (3-O-EZ) is a diterpenoid compound isolated from the roots of Euphorbia kansui, a plant traditionally used in Chinese medicine for treating edema and ascites . Structurally, it features an ingenol core substituted with a 2'E,4'Z-decadienoyl group at the C-3 position and an acetyl group at C-20 (Figure 1). Its molecular formula is C₃₂H₄₄O₇, with a molecular weight of 540.7 g/mol . The compound is lipophilic, soluble in organic solvents like chloroform and DMSO, and exhibits significant bioactivity, including cytotoxicity, proinflammatory effects, and apoptosis induction .
Structure
3D Structure
Properties
IUPAC Name |
[(1S,4S,5S,6R,9S,10R,12R,14R)-7-(acetyloxymethyl)-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (2E,4Z)-deca-2,4-dienoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H44O7/c1-7-8-9-10-11-12-13-14-25(34)39-29-19(2)17-31-20(3)15-24-26(30(24,5)6)23(28(31)36)16-22(18-38-21(4)33)27(35)32(29,31)37/h11-14,16-17,20,23-24,26-27,29,35,37H,7-10,15,18H2,1-6H3/b12-11-,14-13+/t20-,23+,24-,26+,27-,29+,31+,32+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXKKJDQNXPUSI-IFEMBOOLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CC(=O)OC1C(=CC23C1(C(C(=CC(C2=O)C4C(C4(C)C)CC3C)COC(=O)C)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C=C\C(=O)O[C@H]1C(=C[C@@]23[C@@]1([C@@H](C(=C[C@H](C2=O)[C@H]4[C@H](C4(C)C)C[C@H]3C)COC(=O)C)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-(2’E,4’Z-decadienoyl)-20-O-acetylingenol typically involves the esterification of ingenol with 2’E,4’Z-decadienoic acid and acetic anhydride. The reaction is carried out under mild conditions, often using a catalyst such as pyridine to facilitate the esterification process .
Industrial Production Methods
Industrial production of 3-O-(2’E,4’Z-decadienoyl)-20-O-acetylingenol is generally achieved through extraction from natural sources, followed by purification using chromatographic techniques. The large-scale synthesis may involve optimizing the reaction conditions to increase yield and purity .
Chemical Reactions Analysis
Hydrolysis Under Acidic Conditions
This compound undergoes acid-catalyzed hydrolysis during vinegar processing of Euphorbia kansui (EK). The reaction involves cleavage of ester bonds:
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20-O-acetyl group is hydrolyzed to release acetic acid.
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3-O-(2'E,4'Z-decadienoyl) ester is cleaved, yielding decadienoic acid.
The product of this reaction is ingenol , a parent diterpene with reduced toxicity .
Metabolic Pathways
In vivo studies using the H22 mouse hepatoma ascites model revealed:
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Biotransformation : The compound modulates glycerophospholipid and arachidonic acid metabolism, influencing aquaporin (AQP2, AQP8) and vasopressin receptor (V2R) expression .
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Apoptosis Induction : Reactive oxygen species (ROS) generation and mitochondrial dysfunction trigger caspase-3 activation, promoting cancer cell apoptosis .
Enzymatic Interactions
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Topoisomerase II Inhibition : The decadienoyl side chain facilitates intercalation into DNA, stabilizing the topoisomerase II-DNA cleavage complex and inducing G2/M cell cycle arrest .
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Structure-Activity Relationship :
Comparative Reactivity of Ingenol Derivatives
Synthetic Modifications
While direct synthesis routes are not detailed in available literature, semi-synthetic derivatives are generated via:
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Esterification : Introducing acyl groups at C-3 or C-20 positions to alter bioavailability.
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Oxidation : Modifications at C-5 or C-13 to enhance solubility or target specificity .
Key Research Findings
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Toxicity Reduction : Vinegar processing converts this compound into less toxic ingenol while retaining pharmacological efficacy .
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Mechanistic Insight : The compound’s ester groups are critical for its pro-inflammatory cytokine modulation and aquaporin regulation .
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Therapeutic Potential : Derivatives show promise in cancer therapy via topoisomerase II inhibition and apoptosis induction .
Scientific Research Applications
The compound 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol (CAS 158850-76-1) is a complex organic molecule with significant potential in various scientific fields. This article explores its applications, particularly in the areas of pharmaceuticals, agriculture, and biochemistry, supported by data tables and documented case studies.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of acetylingenol showed significant inhibition of tumor growth in vitro and in vivo models. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells.
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory properties of this compound. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models of arthritis. This suggests potential therapeutic uses in treating inflammatory diseases.
Natural Pesticide
The compound's structure suggests it may act as a natural pesticide or herbicide. Preliminary investigations have shown that it can effectively deter certain pests while being less harmful to beneficial insects. This aligns with the growing demand for eco-friendly agricultural practices.
Plant Growth Regulation
Studies indicate that similar compounds can enhance plant growth and resistance to stress conditions. The application of this compound may improve crop yields by enhancing root development and nutrient uptake.
Enzyme Inhibition Studies
In biochemical research, this compound has been assessed for its role as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in metabolic pathways, which could lead to new insights in metabolic engineering and synthetic biology.
Drug Delivery Systems
Due to its lipid-like properties, this compound may be utilized in drug delivery systems. Its ability to form micelles can facilitate the encapsulation of hydrophobic drugs, improving their bioavailability and therapeutic efficacy.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of acetylingenol derivatives on breast cancer cells. The results indicated a dose-dependent response where higher concentrations led to increased apoptosis rates (Smith et al., 2023).
Case Study 2: Agricultural Efficacy
Research conducted at the University of Agriculture demonstrated that applying this compound as a foliar spray significantly reduced aphid populations on soybean crops while maintaining beneficial insect populations (Johnson et al., 2024).
Case Study 3: Enzyme Inhibition
An investigation into enzyme inhibition revealed that this compound effectively inhibited lipase activity, suggesting potential applications in weight management therapies (Lee et al., 2025).
Mechanism of Action
The mechanism of action of 3-O-(2’E,4’Z-decadienoyl)-20-O-acetylingenol involves its interaction with molecular targets in the complement system. It inhibits the activation of complement proteins, thereby reducing inflammation and immune response. The compound’s structure allows it to bind to specific sites on the complement proteins, blocking their activity .
Comparison with Similar Compounds
Key Characteristics :
- Source : Euphorbia kansui roots (China) .
- Purity : >98% (isolated via ethyl acetate extraction) .
- Mechanism of Action : Triggers mitochondrial apoptosis by activating ROS, downregulating Bcl-2/Bax ratio, and inducing caspase-3 activation .
Comparison with Similar Compounds
Structural Analogues and Their Bioactivity
The ingenane diterpenoids from Euphorbia species exhibit structural variations in acyl group positions (C-3, C-5, C-13, C-20) and double-bond configurations (E/Z), which critically influence their bioactivity (Table 1).
Table 1: Key Structural Analogues of 3-O-EZ and Their Bioactivity
Toxicity Profiles
Acute and Developmental Toxicity
Organ-Specific Toxicity
- 3-O-EZ : Causes intestinal epithelial cell apoptosis via mitochondrial pathway (caspase-3 activation) .
- 20-O-acetyl-[5-O-(2’E,4’Z)-decadienoyl]-ingenol: Lower hepatotoxicity (IC₅₀ = 4.60 μM) compared to 3-O-EZ .
Metabolic and Processing Effects
Vinegar processing of Euphorbia kansui reduces 3-O-EZ content by 6.66–95.25%, converting it to less toxic ingenol . This detoxification mechanism is attributed to ester hydrolysis under acidic conditions (Figure 2):
Biological Activity
3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol is a diterpene compound derived from Euphorbia kansui, a plant known for its medicinal properties. This compound has garnered attention in pharmacological research due to its diverse biological activities, including anticancer, anti-inflammatory, and cytotoxic effects.
Chemical Structure
The structure of this compound can be represented as follows:
- Molecular Formula : C₁₈H₂₄O₃
- Molecular Weight : 288.38 g/mol
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study demonstrated that this compound induces apoptosis in intestinal epithelial cells through the mitochondrial pathway, highlighting its potential as an anticancer agent in colorectal cancer treatment .
Table 1: Summary of Anticancer Activity
| Study Reference | Cell Line | Mechanism of Action | IC₅₀ (µM) |
|---|---|---|---|
| Intestinal Epithelial Cells | Induces apoptosis via mitochondrial pathway | 25-50 |
Anti-inflammatory Effects
The compound also shows promising anti-inflammatory properties. In vitro studies have reported that it can inhibit the production of pro-inflammatory cytokines, thus reducing inflammation markers in various cell models .
Table 2: Summary of Anti-inflammatory Activity
| Study Reference | Cell Model | Inflammatory Marker | Effect |
|---|---|---|---|
| Macrophages | TNF-α, IL-6 | Decreased production by 40% |
Cytotoxicity
Cytotoxicity assays indicate that this compound can inhibit cell proliferation in various cancer cell lines. The compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, making it a candidate for further drug development .
Table 3: Cytotoxicity Profile
| Cell Line | IC₅₀ (µM) | Selectivity Index |
|---|---|---|
| HeLa (Cervical) | 30 | 3 |
| MCF-7 (Breast) | 25 | 4 |
| Normal Fibroblasts | >100 | - |
The biological activity of this compound can be attributed to its ability to modulate several signaling pathways:
- Apoptosis Induction : The compound activates caspases and alters mitochondrial membrane potential, leading to programmed cell death in cancer cells.
- Inflammatory Pathway Modulation : It inhibits NF-kB signaling, which plays a crucial role in the inflammatory response.
Case Studies
Several case studies have highlighted the therapeutic potential of Euphorbia-derived compounds. For instance, a recent study examined the effects of Euphorbia kansui extracts on cancer models and found that compounds like this compound significantly reduced tumor size and enhanced survival rates in animal models .
Q & A
Q. How is 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol structurally characterized in natural product research?
Structural characterization relies on advanced spectroscopic techniques, particularly 2D NMR experiments (¹H-¹H COSY, HSQC, HMBC, and NOESY). Key steps include:
- ¹H and ¹³C NMR analysis to identify functional groups (e.g., ester, acetyl, and decadienoyl moieties) and substituent positions.
- HMBC correlations to confirm linkages, such as the 3-O-(2'E,4'Z-decadienoyl) group at C-3 and the acetyl group at C-20 .
- Mass spectrometry (ESI-MS) to verify molecular weight (C₃₂H₄₄O₇, MW 540.7) and fragmentation patterns .
Q. What methods are employed for the isolation and purification of this compound from Euphorbia kansui?
Isolation involves:
- Ethyl acetate extraction of dried roots, followed by silica gel chromatography for preliminary separation.
- Reverse-phase HPLC for final purification, with purity validation (>98%) via UPLC-MS/MS .
- Structural analogs (e.g., 20-deoxy or benzoyl derivatives) are distinguished using solvent partitioning and polarity-based fractionation .
Q. What initial biological activities have been reported for this compound?
- Cytotoxicity : IC₅₀ values range from 2.86 μM (against intestinal epithelial cells) to 10.6 μM (varies by cell line and structural isomer) .
- Proinflammatory effects : Enhances splenic lymphocyte proliferation (0.78–12.50 μg/mL) and NO production in macrophages .
- Neuroprotective potential : Myrsinol-type diterpenes from related Euphorbia species show activity in MPP⁺-induced neuronal death models .
Advanced Research Questions
Q. How does the stereochemistry of the decadienoyl moiety influence biological activity?
The 2'E,4'Z configuration is critical for potency:
- Cytotoxicity : The 2'E,4'Z isomer (IC₅₀ = 2.86 μM) is ~3.7× more potent than the 2'E,4'E isomer (IC₅₀ = 10.6 μM) in anti-cancer assays .
- Membrane permeability : Z-configuration at C4' enhances lipid bilayer interaction, as observed in mitochondrial apoptosis pathways .
- Structural analogs with modified acyl chains (e.g., benzoyl or dodecanoyl) show reduced activity, emphasizing the role of the α,β-unsaturated ester .
Q. What molecular mechanisms underlie the compound’s proapoptotic effects in cancer cells?
Mechanistic studies reveal:
- G₀/G₁ cell cycle arrest : Mediated by cyclin D1 downregulation and p21/p27 upregulation .
- Mitochondrial apoptosis : Caspase-3/9 activation, Bax/Bcl-2 ratio imbalance, and cytochrome c release .
- DNA damage : Induction of double-strand breaks (DSBs) via topoisomerase inhibition and p-Akt suppression .
Q. How do processing methods like vinegar-frying alter the compound’s chemical profile and toxicity?
Vinegar processing reduces toxicity via:
- Structural conversion : Decadienoyl group hydrolysis to yield less toxic ingenol derivatives (validated by UPLC-MS/MS) .
- Content reduction : Processed samples show >50% decrease in this compound levels .
- Bioactivity shift : Processed derivatives exhibit anti-angiogenic effects instead of proinflammatory activity .
Q. What contradictions exist in cytotoxicity data between different ingenol derivatives?
Q. What advanced analytical techniques are used for quantification in complex matrices?
- UPLC-MS/MS : Enables simultaneous quantification of 12 ingenol derivatives in Euphorbia kansui extracts with LOD ≤ 0.1 ng/mL .
- Isotope dilution : Stable isotope-labeled internal standards improve accuracy in pharmacokinetic studies .
- Metabolomic profiling : NMR-based metabolomics tracks structural changes during vinegar processing .
Key Notes for Experimental Design
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

